[3-(Benzyloxy)-2-bromophenyl]methanamine
Description
[3-(Benzyloxy)-2-bromophenyl]methanamine is a substituted phenylmethanamine derivative featuring a benzyloxy group at the 3-position and a bromine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₁₄BrNO, with a molecular weight of 292.18 g/mol (calculated). The benzyloxy group serves as a protective moiety in synthetic organic chemistry, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in drug discovery and catalysis .
Properties
IUPAC Name |
(2-bromo-3-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWDQPSMGMTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of [3-(Benzyloxy)phenyl]methanamine: The synthesis begins with the bromination of [3-(Benzyloxy)phenyl]methanamine using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature to avoid over-bromination.
Protection of the Amine Group: The amine group can be protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during the bromination process.
Deprotection: After bromination, the protecting group is removed under acidic conditions to yield [3-(Benzyloxy)-2-bromophenyl]methanamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in [3-(Benzyloxy)-2-bromophenyl]methanamine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as imines or nitriles.
- Reduced products with the bromine atom replaced by a hydrogen atom.
Scientific Research Applications
Chemistry:
Building Block: [3-(Benzyloxy)-2-bromophenyl]methanamine serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Probes: It can be utilized in the development of biological probes for studying enzyme activities and receptor-ligand interactions.
Industry:
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties for industrial applications.
Agrochemicals: It can be employed in the synthesis of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-2-bromophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The benzyl ether group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding interactions with biological targets. The amine group can form hydrogen bonds or ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| [3-(Benzyloxy)-2-bromophenyl]methanamine | 3-OBn, 2-Br | C₁₄H₁₄BrNO | 292.18 | Not reported |
| [5-(Benzyloxy)-2-bromophenyl]methanamine | 5-OBn, 2-Br | C₁₄H₁₄BrNO | 292.18 | 1537265-42-1 |
| (3-Bromo-2-fluorophenyl)methanamine | 3-Br, 2-F | C₇H₇BrFN | 204.04 | 261723-28-8 |
| [2-Bromo-5-(isopropoxy)phenyl]methanamine | 2-Br, 5-OiPr | C₁₀H₁₄BrNO | 244.14 | 1512159-76-0 |
| [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | Oxadiazole core, 2-Br | C₉H₈BrN₃O | 268.09 | Not reported |
Key Observations:
- Substituent Position: The position of the benzyloxy group (3- vs. 5-) significantly impacts electronic and steric properties. For example, meta-substitution (3-OBn) creates a distinct dipole moment compared to para-substitution, altering reactivity in cross-coupling reactions .
- Halogen Effects: Bromine at the 2-position (as in the target compound) enhances electrophilicity compared to fluorine in (3-Bromo-2-fluorophenyl)methanamine, making it more reactive in nucleophilic aromatic substitution .
Physicochemical Properties
- Lipophilicity: The bromine atom increases logP compared to non-halogenated analogues (e.g., [2-(Diphenylmethoxy)-N-methylethanamine], ), enhancing membrane permeability .
- Solubility: The benzyloxy group reduces aqueous solubility compared to hydroxylated derivatives, necessitating formulation adjustments for in vivo studies .
Biological Activity
[3-(Benzyloxy)-2-bromophenyl]methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom and a benzyloxy group attached to a phenyl ring. This unique structure may influence its lipophilicity and biological interactions, enhancing its ability to cross cell membranes.
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The benzyloxy group may enhance the compound's ability to modulate enzyme activity or receptor signaling pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence neuronal signaling, potentially affecting mood and cognition.
Biological Activities
The biological activities of this compound can be classified into several categories based on existing literature:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.
1. Anticancer Activity
A study investigated the cytotoxic effects of compounds structurally related to this compound on human cancer cell lines. Results showed that these compounds significantly inhibited cell proliferation in breast cancer (MDA-MB-231) and leukemia (HL-60) models, with IC50 values indicating potent activity at low concentrations.
2. Antimicrobial Studies
Research has demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative was found to inhibit the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL.
| Compound | Activity Type | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Derivative A | Anticancer | MDA-MB-231 (Breast Cancer) | 5 µM |
| Derivative B | Antimicrobial | Staphylococcus aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
